molecular formula C23H18N4O B2766690 1-(4-methylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 912622-07-2

1-(4-methylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2766690
CAS No.: 912622-07-2
M. Wt: 366.424
InChI Key: KDNFSNSCFOQZBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-methylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo[3,4-d]pyrimidin-4-one derivative characterized by a bicyclic heteroaromatic core. The pyrazolo[3,4-d]pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry due to its versatility in binding to diverse biological targets, including kinases and enzymes involved in nucleotide metabolism .

Properties

IUPAC Name

1-(4-methylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O/c1-16-9-11-19(12-10-16)27-22-21(13-25-27)23(28)26(15-24-22)14-18-7-4-6-17-5-2-3-8-20(17)18/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNFSNSCFOQZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-methylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves a multi-step processThe reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

1-(4-methylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that pyrazolo[3,4-d]pyrimidines exhibit significant anti-inflammatory properties. Studies have shown that derivatives of this compound can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory pathways.

  • Case Study : A study conducted by Abd El-Salam et al. demonstrated that several synthesized pyrazolo derivatives exhibited lower toxicity and ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac. This suggests that the compound may serve as a safer alternative for managing inflammation .

Anticancer Potential

The pyrazolo[3,4-d]pyrimidine scaffold has been linked to anticancer activity through various mechanisms, including the inhibition of specific kinases involved in cancer cell proliferation.

  • Research Findings : A recent investigation highlighted that compounds with similar structures showed promising results in inhibiting tumor growth in vitro and in vivo. These compounds were effective against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

Emerging studies have suggested that this class of compounds also possesses antimicrobial activity against a range of pathogens.

  • Evidence : In vitro tests have demonstrated that certain pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Neurological Applications

There is growing interest in the neuroprotective effects of pyrazolo[3,4-d]pyrimidines. Preliminary studies suggest potential applications in treating neurodegenerative diseases.

  • Findings : Certain derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating their potential use in conditions like Alzheimer's and Parkinson's disease .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of COX and LOX
AnticancerKinase inhibition
AntimicrobialDisruption of cell wall synthesis
NeuroprotectiveProtection against oxidative stress

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the observed therapeutic effects. For example, the compound may act as an antagonist or agonist at certain receptors, influencing pain signaling pathways .

Comparison with Similar Compounds

Structural Features :

  • Position 1 : Substituted with a 4-methylphenyl group, providing steric bulk and hydrophobic interactions.
  • Position 4 : A ketone oxygen, which may participate in hydrogen bonding or coordinate with metal ions.

Such compounds are frequently explored as kinase inhibitors, antiparasitic agents, or anticancer drugs .

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibit significant pharmacological diversity depending on substituent patterns. Below is a detailed comparison with structurally related analogs:

Structural and Functional Analogues

Compound Name Substituents (Position) Key Biological Activity/Properties Reference
Target Compound : 1-(4-methylphenyl)-5-[(naphthalen-1-yl)methyl]-pyrazolo[3,4-d]pyrimidin-4-one 1: 4-methylphenyl; 5: naphthalen-1-ylmethyl Inferred: Potential kinase inhibition due to lipophilic naphthyl group
1-(4-nitrophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 1: 4-nitrophenyl Enhanced electron-withdrawing effects; possible nitroreductase substrate
1-(2-aminoethyl)-5-[(4-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 1: 2-aminoethyl; 5: 4-chlorophenylmethyl Increased polarity; potential for ionic interactions
6-amino-1-(sugar-oxolan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 1: Sugar moiety Antileishmanial activity (active)
1-(4-methylbenzyl)-4-[4-(2-methylphenyl)piperazinyl]-pyrazolo[3,4-d]pyrimidine 1: 4-methylbenzyl; 4: piperazinyl GPR35/GPR55 receptor modulation
CBS-1 (1-(4-imino-1-substituted-urea derivative) 1: Urea hybrid Potent cytotoxicity (IC50 < 1 µM vs. A549)

Key Comparative Analysis

Substituent Effects on Activity

  • In contrast, electron-deficient groups (e.g., nitro at position 1 in ) may enhance metabolic stability but limit target engagement due to steric or electronic effects.
  • Position 1 Modifications :

    • 4-Methylphenyl provides moderate steric hindrance, balancing hydrophobic interactions without excessive bulk, as seen in GPR35 modulators .
    • Urea hybrids (e.g., CBS-1 in ) introduce hydrogen-bonding capacity, critical for kinase inhibition (e.g., binding to ATP pockets).

Physicochemical and Pharmacokinetic Comparison

Property Target Compound 1-(4-nitrophenyl) analog CBS-1
Molecular Weight ~385 g/mol 273 g/mol ~450 g/mol
logP (est.) 4.5 2.8 3.2
Hydrogen Bond Donors 1 (ketone) 1 3 (urea NH)
TPSA ~60 Ų ~85 Ų ~100 Ų
Solubility Low (naphthyl group) Moderate (nitro group) Low (urea hybrid)

Biological Activity

1-(4-methylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C19H18N4O\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}

This structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

  • Antitumor Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it has been tested against MDA-MB-468 and T47D breast cancer cell lines, demonstrating significant antiproliferative effects. Compound 12b (a derivative) was particularly noted for its ability to induce apoptosis and halt the cell cycle at the S phase by increasing caspase-3 levels significantly compared to controls .
  • Mechanism of Action : The anticancer effects are believed to stem from the compound's ability to inhibit cyclin-dependent kinases (CDKs) and the epidermal growth factor receptor (EGFR), which are critical in cell cycle regulation and cancer proliferation .

Table 1: Summary of Biological Activities

Activity TypeCell Line/TargetResultsReference
AntitumorMDA-MB-468Induced apoptosis; increased caspase-3
AntitumorT47DSignificant growth inhibition
Kinase InhibitionCDK and EGFRInhibition of cell cycle progression
AntioxidantVariousPotential protective effects

The compound's mechanism involves multiple pathways:

  • Inhibition of Kinases : By targeting CDKs and EGFR, it disrupts critical signaling pathways involved in tumor growth and survival.
  • Apoptosis Induction : The compound facilitates apoptosis through caspase activation, leading to programmed cell death in cancerous cells.

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-methylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols, including cyclization and functionalization of pyrazolo[3,4-d]pyrimidine precursors. Key steps include:

  • Core Formation : Condensation of substituted hydrazines with β-ketoesters or nitriles to form the pyrazolo-pyrimidine core .
  • Substituent Introduction : Alkylation or nucleophilic substitution to attach the 4-methylphenyl and naphthylmethyl groups. For example, coupling with naphthalen-1-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization : Reaction temperature (80–120°C), solvent choice (DMF, THF, or EtOH), and catalysts (e.g., p-toluenesulfonic acid) significantly impact yields. Continuous-flow reactors improve reproducibility .

Table 1 : Example Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
Core FormationEthanol, reflux, 12 h65–75>90%
AlkylationK₂CO₃, DMF, 80°C, 6 h50–6085–90%

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

Methodological Answer: Structural confirmation requires a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and core integrity. Aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .
  • X-ray Crystallography : For unambiguous confirmation, SHELX programs (e.g., SHELXL) are used to refine crystal structures, with R-factors <0.05 indicating high accuracy .

Q. What in vitro assays are recommended for initial biological screening?

Methodological Answer:

  • Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorescence-based or ELISA protocols .
  • Cytotoxicity Screening : MTT or SRB assays against cancer cell lines (e.g., A549, HeLa). Example IC₅₀ = 2.5–10 µM in pyrazolo-pyrimidine derivatives .
  • Binding Affinity : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify target interactions .

Advanced Research Questions

Q. How do substituent variations (e.g., naphthyl vs. phenyl groups) influence bioactivity, and how can structure-activity relationships (SAR) be systematically studied?

Methodological Answer:

  • SAR Strategies :
    • Analog Synthesis : Replace naphthyl with substituted phenyl, halogenated, or heteroaromatic groups .
    • Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations to predict binding modes with targets like ERK1/2 or kinases .
  • Case Study : Naphthyl groups enhance π-π stacking in hydrophobic pockets, improving potency (e.g., 10-fold higher IC₅₀ vs. phenyl analogs) .

Table 2 : Substituent Effects on IC₅₀ (Hypothetical Data)

SubstituentTarget (Enzyme/Cell Line)IC₅₀ (µM)
NaphthylmethylERK1/20.8
4-ChlorophenylERK1/28.2
4-MethoxyphenylA549 cells12.4

Q. How can conflicting data on biological activity between similar pyrazolo-pyrimidine derivatives be resolved?

Methodological Answer:

  • Data Triangulation : Cross-validate using orthogonal assays (e.g., SPR + cellular thermal shift assays) .
  • Structural Analysis : Compare X-ray/NMR data to identify conformational differences affecting binding .
  • Meta-Analysis : Aggregate published IC₅₀ values and apply QSAR models to identify outliers due to assay variability .

Q. What experimental designs are critical for in vivo efficacy studies, and how can pharmacokinetic (PK) challenges be addressed?

Methodological Answer:

  • Animal Models : Use xenograft mice (e.g., lung adenocarcinoma) with daily oral dosing (10–50 mg/kg) .
  • PK Optimization :
    • Solubility : Co-solvents (PEG400, Cremophor EL) for oral administration .
    • Metabolic Stability : Liver microsome assays to identify vulnerable sites (e.g., naphthyl oxidation) .
  • Biomarkers : Monitor caspase-3 activation and NF-κB suppression via Western blot or qPCR .

Q. How can crystallographic data resolve ambiguities in spectral assignments (e.g., tautomerism in the pyrazolo-pyrimidine core)?

Methodological Answer:

  • Tautomer Identification : X-ray structures unambiguously assign keto-enol tautomers. For example, SHELXL refinement reveals bond lengths (C=O at 1.22 Å vs. C–O at 1.34 Å) .
  • Dynamic NMR : Variable-temperature ¹H NMR to observe tautomeric equilibria in solution .

Q. What strategies mitigate synthetic impurities that affect biological reproducibility?

Methodological Answer:

  • Purification : Gradient column chromatography (silica gel, hexane/EtOAc) or preparative HPLC (C18 column, 70% MeCN) .
  • Quality Control : LC-MS tracking of byproducts (e.g., dehalogenated or dimerized species) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.